2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-

Aqueous solubility Quinoline vs. naphthalene isostere Assay compatibility

2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- (CAS 50341-82-7) is a synthetic quinoline-2-carboxamide derivative bearing an N-butyl substituent on the carboxamide nitrogen and a tertiary diethylaminoethyl side chain (molecular formula C₂₀H₂₉N₃O, molecular weight 327.47 g/mol). It belongs to the broader class of quinoline carboxamide amide-type pharmacophores, a family that includes the clinically established local anesthetic cinchocaine/dibucaine (2-butoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, CAS 85-79-0) and the antiarrhythmic bunaftine (naphthalene-1-carboxamide analog).

Molecular Formula C20H29N3O
Molecular Weight 327.5 g/mol
CAS No. 50341-82-7
Cat. No. B13976309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-
CAS50341-82-7
Molecular FormulaC20H29N3O
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCN(CCN(CC)CC)C(=O)C1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C20H29N3O/c1-4-7-14-23(16-15-22(5-2)6-3)20(24)19-13-12-17-10-8-9-11-18(17)21-19/h8-13H,4-7,14-16H2,1-3H3
InChIKeyRVXIQMUDOOSWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- (CAS 50341-82-7): Structural Identity and Comparator Landscape for Informed Procurement


2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- (CAS 50341-82-7) is a synthetic quinoline-2-carboxamide derivative bearing an N-butyl substituent on the carboxamide nitrogen and a tertiary diethylaminoethyl side chain (molecular formula C₂₀H₂₉N₃O, molecular weight 327.47 g/mol) [1]. It belongs to the broader class of quinoline carboxamide amide-type pharmacophores, a family that includes the clinically established local anesthetic cinchocaine/dibucaine (2-butoxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, CAS 85-79-0) and the antiarrhythmic bunaftine (naphthalene-1-carboxamide analog) [2][3]. Unlike cinchocaine, this compound carries the N-butyl group directly on the amide nitrogen rather than as a 2-butoxy substituent on the quinoline ring, and possesses a quinoline (rather than naphthalene) core distinct from bunaftine. These structural features create differentiation in lipophilicity, hydrogen-bonding capacity, and solubility that are consequential for experimental design, assay compatibility, and potential pharmacological profile [2][4].

Why 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- Cannot Be Interchanged with Cinchocaine or Naphthalene-Based Analogs


Although this compound shares a quinoline-carboxamide-diethylaminoethyl scaffold with cinchocaine and bunaftine, critical structural divergences preclude functional interchangeability. The N-butyl group on the amide nitrogen (versus the 2-butoxy on the quinoline ring in cinchocaine) alters the hydrogen-bond acceptor (HBA) count from 4 to 3 and eliminates the ether oxygen, changing both lipophilicity-driven membrane partitioning and metabolic vulnerability [1][2]. The quinoline core contains an endocyclic nitrogen absent in the naphthalene isosteres (CAS 50341-76-9 and bunaftine), which directly affects aqueous solubility—a variable that has been quantitatively demonstrated to differ between quinoline-2-carboxamide and naphthalene-2-carboxamide series [2]. Additionally, the N-butyl group imparts a computed XLogP3 of 4, positioning the compound between the more lipophilic cinchocaine (estimated XLogP3 ~4.9) and the more hydrophilic des-N-butyl analog (N-(2-diethylaminoethyl)quinaldamide, CAS 32421-48-0, estimated XLogP3 ~2.5) [1]. These differences have direct consequences for solubility-limited assay performance, formulation development, and molecular target engagement profiles, making generic substitution scientifically unsound without explicit comparative validation [2].

Quantitative Differentiation Evidence for 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- (CAS 50341-82-7) Versus Closest Comparators


Aqueous Solubility Advantage of the Quinoline-2-Carboxamide Scaffold Over Naphthalene-2-Carboxamide Isosteres

In a systematic comparative study of 35 substituted quinoline-2-carboxamides and 33 substituted naphthalene-2-carboxamides, the quinoline derivatives were reported to 'generally possess better aqueous solubility in comparison to the naphthamides' [1]. Although most compounds in both series exhibited problematic solubility, the consistent superiority of the quinoline scaffold is attributed to the presence of the endocyclic quinoline nitrogen, which acts as an additional hydrogen-bond acceptor (HBA = 3 for the target compound vs. HBA = 2 for the corresponding naphthalene-2-carboxamide analog CAS 50341-76-9) [1][2]. This solubility differentiation is critical for biological assay preparation: the naphthalene isostere of the target compound (2-Naphthalenecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-, CAS 50341-76-9, MW 326.48 g/mol, C₂₁H₃₀N₂O) has only 2 hydrogen-bond acceptors (both the amide carbonyl oxygen and the tertiary amine nitrogen), versus 3 for the quinoline target (the additional acceptor being the quinoline ring nitrogen) [2].

Aqueous solubility Quinoline vs. naphthalene isostere Assay compatibility

Lipophilicity (XLogP3) Differentiation: Target Compound Occupies an Intermediate Lipophilicity Window Between Cinchocaine and the Des-N-Butyl Analog

The target compound has a computed XLogP3 of 4 (PubChem, Cactvs 3.4.8.18) [1]. Cinchocaine (CAS 85-79-0), which bears a 2-butoxy substituent on the quinoline ring rather than an N-butyl on the amide, carries two oxygen atoms (C₂₀H₂₉N₃O₂, MW 343.46) and has a higher computed lipophilicity (estimated XLogP3 ~4.9 based on PubChem data) [2]. In contrast, the des-N-butyl analog N-(2-diethylaminoethyl)quinoline-2-carboxamide (CAS 32421-48-0, C₁₆H₂₁N₃O, MW 271.36) lacks the N-butyl chain entirely and is expected to have substantially lower lipophilicity (estimated XLogP3 ~2.5) . The target compound's XLogP3 of 4 thus places it in a distinct intermediate lipophilicity range—less than cinchocaine but greater than the des-butyl analog—which positions it favorably within typical drug-likeness guidelines (Lipinski Rule of Five: XLogP3 ≤ 5) while retaining sufficient hydrophobicity for membrane partitioning.

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor Count Differentiation: Consequences for Molecular Recognition and Off-Target Selectivity

The target compound possesses 0 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), comprising the amide carbonyl oxygen, the tertiary amine nitrogen of the diethylaminoethyl side chain, and the endocyclic quinoline nitrogen [1]. Cinchocaine, by contrast, has 0 HBD and 4 HBA, with the additional HBA contributed by the butoxy ether oxygen attached to the quinoline ring [2]. This difference of +1 HBA in cinchocaine has structural consequences: the ether oxygen provides an additional site for hydrogen-bonding interactions with biological targets, which may contribute to cinchocaine's reported potency as a sodium channel blocker but also to its noted cytotoxicity and phospholipidosis induction [3]. The target compound's reduced HBA count may translate to fewer off-target interactions in certain pharmacological contexts, although direct comparative selectivity data are not yet available for this specific compound.

Hydrogen bond acceptors Molecular recognition Binding selectivity Pharmacophore

Metabolic Stability Differentiation: N-Butyl Amide vs. 2-Butoxy Ether Linkage Implications

A critical structural distinction between the target compound and cinchocaine lies in the attachment of the four-carbon alkyl chain: the target carries it as an N-butyl on the carboxamide nitrogen (forming a tertiary amide), whereas cinchocaine presents it as a 2-butoxy ether on the quinoline ring [1][2]. Ether linkages are susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, a well-characterized metabolic pathway for cinchocaine that generates the desbutyl metabolite N-[2-(diethylamino)ethyl]-1,2-dihydro-2-oxo-4-quinolinecarboxamide . In contrast, the target compound's N-butyl group is connected via a more metabolically robust amide C–N bond, which is generally less prone to rapid oxidative cleavage. This structural difference may confer differential metabolic stability, although direct comparative microsomal stability data for the target compound are not publicly available.

Metabolic stability Amide vs. ether Oxidative metabolism Cytochrome P450

Pharmacological Lineage Differentiation: Quinoline-2-Carboxamide as a Divergent Scaffold from the Antiarrhythmic Naphthalene Series

The target compound's closest naphthalene-based analog, bunaftine (N-butyl-N-(2-(diethylamino)ethyl)-1-naphthamide, CAS 32421-46-8), is a documented class III antiarrhythmic agent that prolongs myocardial refractory period and stabilizes cell membranes, with quinidine-like vagolytic effects demonstrated in canine models [1][2]. Comparative metabolic studies showed that bunaftine stimulates glycolysis in rabbit heart, a profile shared with quinidine and ajmaline but distinct from xylocaine (lidocaine) and propranolol [3]. The target compound, by replacing the naphthalene core with a quinoline-2-carboxamide scaffold, introduces a heterocyclic nitrogen that alters both electronic distribution and solvation properties [4]. While bunaftine's pharmacological activity is established, the quinoline substitution may redirect target engagement away from cardiac ion channels toward other biological targets—a scaffold-hopping strategy that is precedented in quinoline-based drug discovery but remains to be quantitatively characterized for this specific compound.

Antiarrhythmic Local anesthetic Scaffold hopping Pharmacological divergence

Best Research and Industrial Application Scenarios for 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)- (CAS 50341-82-7)


Scaffold-Hopping Probe for Investigating Quinoline-vs.-Naphthalene Pharmacological Divergence in Ion Channel Research

The target compound serves as a direct quinoline isostere of the antiarrhythmic bunaftine (naphthalene-1-carboxamide, CAS 32421-46-8), enabling side-by-side evaluation of how the heterocyclic nitrogen affects ion channel binding and cardiac electrophysiology [1]. Researchers can leverage this pair to dissect whether the class III antiarrhythmic activity of bunaftine [1] is retained, attenuated, or redirected upon quinoline substitution, contributing to structure-activity relationship (SAR) understanding of amide-type ion channel modulators.

Solubility-Critical Screening Campaigns Where Naphthalene Isosteres Fail Due to Precipitation

For high-throughput screening or in vitro assay panels where naphthalene-2-carboxamide analogs (such as CAS 50341-76-9) exhibit problematic solubility and precipitation at concentrations above 100 µmol/L [2], the quinoline-2-carboxamide scaffold offers improved aqueous solubility [2]. The target compound's additional hydrogen-bond acceptor (the quinoline ring nitrogen, HBA = 3 vs. HBA = 2 for naphthamides) and higher topological polar surface area (TPSA = 36.4 Ų) [3] support better solvation, enabling reliable dose-response measurements at concentrations where the naphthalene isostere would precipitate.

Medicinal Chemistry Optimization Programs Targeting Intermediate Lipophilicity for CNS or Peripheral Drug Candidates

With a computed XLogP3 of 4 [3], the target compound occupies an intermediate lipophilicity space—less lipophilic than cinchocaine (estimated XLogP3 ~4.9) [4] but more lipophilic than the des-N-butyl analog (estimated XLogP3 ~2.5) . This positions it within the CNS drug-likeness window (XLogP3 2–5) while potentially avoiding the excessive lipophilicity that contributes to cinchocaine's phospholipidosis-inducing cytotoxicity [5]. Medicinal chemists can use this compound as a starting scaffold for lead optimization where balanced ADME properties are prioritized.

Synthetic Intermediate for Novel Quinoline-Based Local Anesthetics and CNS-Active Agents

The compound's tertiary amide structure, bearing both an N-butyl substituent and a diethylaminoethyl side chain, makes it a versatile intermediate for further derivatization [3]. Its synthesis from quinoline-2-carboxylic acid and N-butyl-N-(2-(diethylamino)ethyl)amine is well-precedented [3], and the N-butyl amide linkage offers greater metabolic stability than the ether-linked butoxy group in cinchocaine [4], making it an attractive starting point for developing next-generation amide-type anesthetics or CNS-active agents with potentially reduced oxidative metabolism.

Quote Request

Request a Quote for 2-Quinolinecarboxamide, N-butyl-N-(2-(diethylamino)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.